2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-fluorophenyl group and a phenylpyrrolidinylmethyl group attached to an acetamide backbone. Compounds with such structures are often explored for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the phenylpyrrolidine intermediate: This can be achieved through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.
Introduction of the chloro-fluorophenyl group: This step might involve the halogenation of a fluorophenyl compound followed by a coupling reaction with the phenylpyrrolidine intermediate.
Acetamide formation: The final step could involve the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated amine.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-methylacetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-17-9-4-10-18(21)16(17)12-19(24)22-13-15-8-5-11-23(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,15H,5,8,11-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULYDGVARSZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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